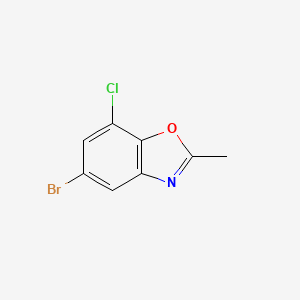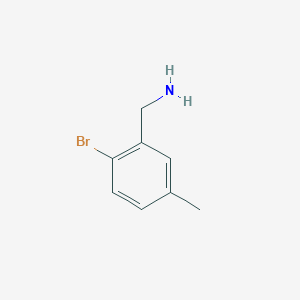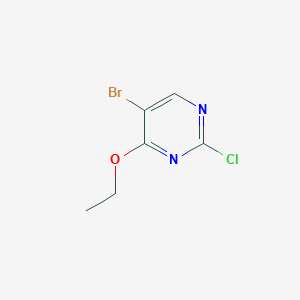
5-Bromo-2-chloro-4-ethoxypyrimidine
Overview
Description
5-Bromo-2-chloro-4-ethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H6BrClN2O It is a derivative of pyrimidine, characterized by the presence of bromine, chlorine, and ethoxy groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-ethoxypyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylsilane .
Industrial Production Methods
Industrial production of this compound can be scaled up using a multi-step process starting from readily available raw materials. For instance, dimethyl terephthalate can be used as a starting material, undergoing nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired compound . This method is efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-ethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride or amines are used under conditions that facilitate the replacement of halogen atoms.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to achieve the coupling reaction.
Major Products
The major products formed from these reactions include various substituted pyrimidines and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
5-Bromo-2-chloro-4-ethoxypyrimidine has a wide range of applications in scientific research:
Biology: It serves as an intermediate in the synthesis of bioactive compounds that can modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-ethoxypyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, as an intermediate in the synthesis of SGLT2 inhibitors, it contributes to the inhibition of glucose reabsorption in the kidneys, thereby lowering blood glucose levels . The compound’s unique structure allows it to bind effectively to its targets, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
5-Bromo-2,4-dichloropyrimidine: Contains an additional chlorine atom, which can influence its reactivity and applications.
Uniqueness
5-Bromo-2-chloro-4-ethoxypyrimidine stands out due to the presence of the ethoxy group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research.
Properties
IUPAC Name |
5-bromo-2-chloro-4-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHYOQWWHLEBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




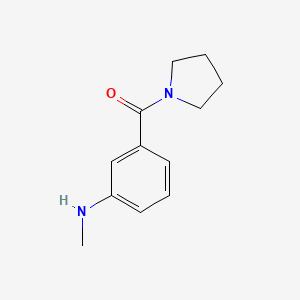
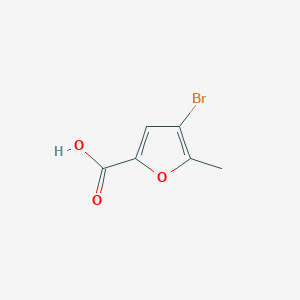
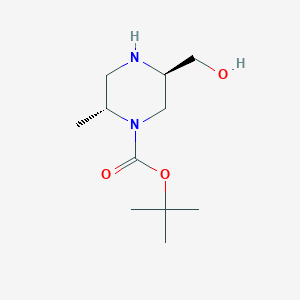



![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)
